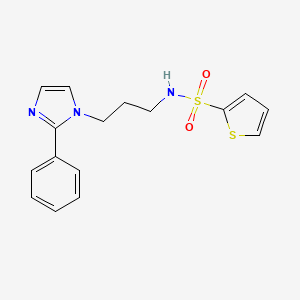

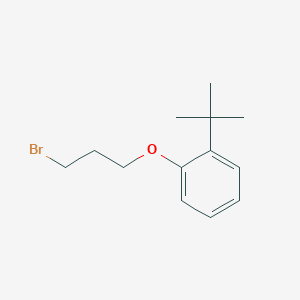

![molecular formula C16H11Br2NO2 B2523457 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid CAS No. 2375260-99-2](/img/structure/B2523457.png)

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a compound that can be considered a derivative of indole-2-carboxylic acid, where a dibromophenyl methyl group is attached to the indole core. This structure is related to various indole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as precursors to biologically active molecules.

Synthesis Analysis

The synthesis of dibromoindole derivatives is well-documented. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively. This compound can then be converted to the parent 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation process . Although the specific synthesis of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives can be extensively characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a related molecule, has been profiled using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. These techniques allow for the assignment of fundamental modes of vibrations, exploration of electronic nature, and understanding of the magnetic field environment around the molecule . Similar studies could be conducted on 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid to gain insights into its molecular structure.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which can be influenced by the substitution pattern on the indole ring. The presence of electron-withdrawing groups, such as bromine atoms, can affect the reactivity of the compound. The provided papers do not detail specific reactions for 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, but insights can be drawn from related compounds. For example, the synthesis of aryl diacid analogues of indole-2-carboxylic acids has been guided by comparative molecular field analysis (CoMFA) to optimize binding activity and potency in biological models .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be predicted and analyzed using computational studies. For instance, the HOMO-LUMO energy distribution, bonding and anti-bonding structures, reactivity, and non-linear optical (NLO) properties of MMIC have been studied using DFT methods and the 6-311++G (d,p) basis set . These computational analyses provide valuable information on the electronic properties and potential reactivity of the molecule. Similar computational studies could be applied to 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid to predict its properties.

Scientific Research Applications

Synthesis and Derivative Formation

Research into indole and its derivatives, including compounds similar to 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, has revealed diverse applications in the synthesis of biologically active molecules. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the potential for creating compounds with significant biological activity (Wang et al., 2016). Additionally, the preparation of indole-2-carboxylic acid derivatives as inhibitors of the cytosolic phospholipase A2 suggests applications in the development of anti-inflammatory drugs (Lehr, 1997).

Reactivity and Functionalization

The reactivity of indole-2-carboxylic acid and its derivatives towards various chemical transformations is a key area of interest. Studies have explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles to produce indole-3-carboxylic acids, which are crucial intermediates for further chemical synthesis (Nemoto et al., 2016). Such transformations underscore the versatility of indole derivatives in organic synthesis and drug development.

Biological Activity Exploration

The exploration of the biological activities of indole derivatives has led to the discovery of compounds with potent antimicrobial properties. For example, the synthesis of new 5-substituted-N1-[(1E)-(2-Hydroxyquinolin-3-Yl)Methylene]-3-Phenyl-1H-Indole-2-Carbohydrzide derivatives has demonstrated significant antimicrobial activity, suggesting their potential use in medical applications (Basavarajaiah & Mruthyunjayaswamy, 2009).

Advanced Spectroscopic Analysis

Spectroscopic techniques, such as FT-IR, FT-Raman, UV, 1H, and 13C NMR, have been employed to profile the structural and electronic characteristics of indole derivatives, providing insights into their potential as precursors to biologically active molecules. This advanced analysis aids in understanding the molecular structure, reactivity, and potential applications of these compounds in various scientific fields (Almutairi et al., 2017).

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

The compound “1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid” belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The application of indole derivatives, including 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, in the treatment of various disorders has attracted increasing attention in recent years . Future research will likely focus on further exploring their biological properties and developing novel methods of synthesis .

properties

IUPAC Name |

1-[(2,5-dibromophenyl)methyl]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNXNKZXYZYCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

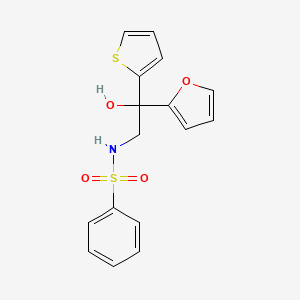

![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)

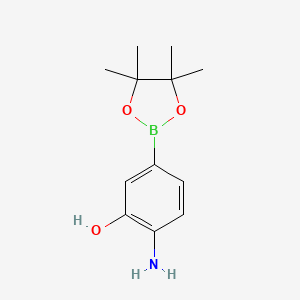

![N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2523389.png)

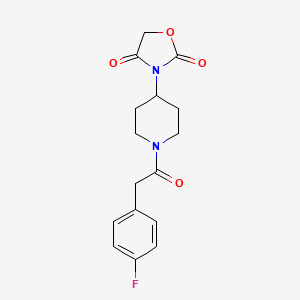

![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]-piperonylamide](/img/structure/B2523392.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)

![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)